Cas no 92151-02-5 (5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol)

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2,4-dichlorophenyl group, a phenyl group, and a thiol moiety. This structure imparts significant reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of the thiol group enhances its utility in metal coordination and derivatization reactions. Its dichlorophenyl and phenyl substituents contribute to steric and electronic effects, influencing binding affinity in bioactive molecules. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its versatility and well-defined chemical properties make it suitable for research and industrial use.
5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol structure
92151-02-5 structure
商品名:5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
CAS番号:92151-02-5
MF:C14H9N3SCl2
メガワット:322.21236
MDL:MFCD00298568
CID:818546
PubChem ID:742321

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 化学的及び物理的性質

名前と識別子

    • 5-(2,4-dichlorophenyl)-4-phenyl-2H-1,2,4-triazole-3-thione
    • 3-(2,4-dichlorophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
    • 5-(2,4-DICHLOROPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOLE-3-THIOL
    • AKOS000631245
    • BIM-0049203.P001
    • 92151-02-5
    • Z55992988
    • CCG-313957
    • 3-(2,4-DICHLOROPHENYL)-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOLE-5-THIONE
    • AB00723406-01
    • AG-690/36986074
    • HMS2820B23
    • SR-01000418046
    • MFCD00298568
    • SMR000514732
    • 5-(2,4-DICHLORO-PHENYL)-4-PHENYL-4H-(1,2,4)TRIAZOLE-3-THIOL
    • LS-08381
    • WAY-312682
    • CS-0221425
    • MLS001202964
    • SR-01000418046-1
    • SR-01000418046-2
    • DTXSID20353469
    • 5-(2,4-Dichloro-phenyl)-4-phenyl-2,4-dihydro-[1,2,4]triazole-3-thione
    • AKOS000269097
    • EN300-09104
    • 5-(2,4-dichlorophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
    • CHEMBL1412848
    • CBMicro_049182
    • 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
    • MDL: MFCD00298568
    • インチ: InChI=1S/C14H9Cl2N3S/c15-9-6-7-11(12(16)8-9)13-17-18-14(20)19(13)10-4-2-1-3-5-10/h1-8H,(H,18,20)
    • InChIKey: FZHHEYHBLWXVLF-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C(C=C1)N2C(=NN=C2S)C3=C(C=C(C=C3)Cl)Cl

計算された属性

  • せいみつぶんしりょう: 320.989
  • どういたいしつりょう: 320.989
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 409
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.4
  • トポロジー分子極性表面積: 59.7Ų

じっけんとくせい

  • 密度みつど: 1.46
  • ふってん: 420.5°Cat760mmHg
  • フラッシュポイント: 208.1°C
  • 屈折率: 1.71

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-09104-5.0g
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
92151-02-5 95.0%
5.0g
$315.0 2025-03-21
Enamine
EN300-09104-0.25g
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
92151-02-5 95.0%
0.25g
$49.0 2025-03-21
TRC
D131530-500mg
5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
92151-02-5
500mg
$ 195.00 2022-06-05
Chemenu
CM482141-1g
5-(2,4-dichlorophenyl)-4-phenyl-2H-1,2,4-triazole-3-thione
92151-02-5 95%+
1g
$77 2024-07-20
Aaron
AR006IN8-250mg
5-(2,4-dichlorophenyl)-4-phenyl-2H-1,2,4-triazole-3-thione
92151-02-5 95%
250mg
$93.00 2025-01-23
abcr
AB415240-500mg
5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol; .
92151-02-5
500mg
€157.00 2025-02-15
Enamine
EN300-09104-5g
5-(2,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
92151-02-5 95%
5g
$315.0 2023-10-28
Aaron
AR006IN8-100mg
5-(2,4-dichlorophenyl)-4-phenyl-2H-1,2,4-triazole-3-thione
92151-02-5 95%
100mg
$74.00 2025-03-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292095-5g
5-(2,4-Dichlorophenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol
92151-02-5 97%
5g
¥6799.00 2024-04-25
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1292095-500mg
5-(2,4-Dichlorophenyl)-4-phenyl-4h-1,2,4-triazole-3-thiol
92151-02-5 97%
500mg
¥1934.00 2024-04-25

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol 関連文献

Related Articles

5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiolに関する追加情報

Introduction to 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 92151-02-5)

The compound 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, identified by its CAS number 92151-02-5, represents a significant advancement in the field of medicinal chemistry. This heterocyclic thiol derivative has garnered considerable attention due to its unique structural properties and promising biological activities. The presence of both chlorine substituents and a phenyl group in its molecular framework contributes to its distinct reactivity and potential utility in various therapeutic applications.

Recent research has highlighted the compound's potential as a scaffold for developing novel pharmaceutical agents. The 1,2,4-triazole core is a well-known pharmacophore, frequently employed in drug design due to its ability to modulate biological pathways effectively. In particular, the thiol (-SH) moiety in 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol introduces a high degree of chemical versatility, enabling further functionalization and interaction with biological targets. This feature has made it a subject of intense investigation for its possible role in modulating enzyme activity and cellular processes.

One of the most compelling aspects of this compound is its reported efficacy in inhibiting certain key enzymes associated with inflammatory and infectious diseases. Studies have demonstrated that derivatives of 1,2,4-triazole can exhibit potent anti-inflammatory properties by targeting cyclooxygenase (COX) and lipoxygenase (LOX) pathways. The 5-(2,4-Dichlorophenyl)-4-phenyl substituents are believed to enhance binding affinity by improving hydrophobic interactions with the enzyme active sites. This structural arrangement has been a focal point in efforts to develop more selective and potent inhibitors.

In addition to its anti-inflammatory potential, preliminary investigations have suggested that 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol may possess antimicrobial properties. The thiol group is known to participate in redox reactions within microbial cells, potentially disrupting essential metabolic pathways. Furthermore, the dichlorophenyl moiety may contribute to broad-spectrum activity by interfering with bacterial cell wall synthesis or viral protease function. These findings have opened new avenues for exploring its use in combating drug-resistant pathogens.

The synthesis of 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the thiol group at the 3-position of the triazole ring is particularly critical and necessitates careful handling to prevent oxidation or unwanted side reactions. Advanced synthetic methodologies have been employed to optimize yield and purity, ensuring that the final product meets the stringent requirements for pharmaceutical applications.

From a computational chemistry perspective, molecular modeling studies have been instrumental in understanding the binding interactions of 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol with biological targets. These studies have provided insights into how the compound's structural features contribute to its biological activity. For instance, simulations have revealed that the phenyl ring and dichlorophenyl substituents engage in π-stacking interactions with aromatic residues in protein binding pockets. Meanwhile, the thiol group forms hydrogen bonds or participates in disulfide bond formation with polar amino acid side chains.

The compound's potential as a lead molecule has also been explored through high-throughput screening (HTS) campaigns. These efforts have identified derivatives with enhanced potency and selectivity against specific disease-related targets. By leveraging structure-based drug design principles, researchers have been able to fine-tune the pharmacokinetic properties of 5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol, aiming to improve its bioavailability and reduce off-target effects.

Future directions in research on this compound include exploring its role in neurodegenerative diseases. The triazole scaffold has shown promise in modulating neurotransmitter systems and inhibiting enzymes implicated in conditions such as Alzheimer's disease and Parkinson's disease. Preliminary data suggest that modifications to the dichlorophenyl group could enhance penetration across the blood-brain barrier while maintaining therapeutic efficacy.

In conclusion,5-(2,4-Dichlorophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (CAS No. 92151-02-5) represents a versatile and promising candidate for further pharmaceutical development. Its unique structural features combined with reported biological activities make it an attractive scaffold for designing novel therapeutic agents targeting inflammation,infectious diseases, and potentially neurodegenerative disorders. Continued research efforts are expected to yield valuable insights into its mechanism of action and clinical potential.

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